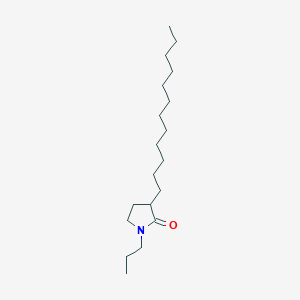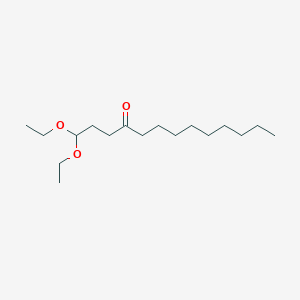
1,1-Diethoxytridecan-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Diethoxytridecan-4-one is an organic compound with the molecular formula C17H34O3 It is a ketone with two ethoxy groups attached to the first carbon atom and a tridecane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Diethoxytridecan-4-one can be synthesized through several methods. One common approach involves the reaction of tridecan-4-one with ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the diethoxy derivative. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Diethoxytridecan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, with reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,1-Diethoxytridecan-4-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving lipid metabolism and enzyme interactions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,1-diethoxytridecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy groups and the ketone functionality play crucial roles in its reactivity and binding affinity. The pathways involved may include enzymatic catalysis or receptor-mediated processes, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1-Diethoxyethane: A smaller analog with similar ethoxy groups but a shorter carbon chain.
1,1-Diethoxyhexane: Another analog with a hexane chain instead of a tridecane chain.
Uniqueness
1,1-Diethoxytridecan-4-one is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to shorter analogs. This uniqueness makes it suitable for specific applications where longer chain lengths are advantageous.
Eigenschaften
CAS-Nummer |
112447-79-7 |
|---|---|
Molekularformel |
C17H34O3 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
1,1-diethoxytridecan-4-one |
InChI |
InChI=1S/C17H34O3/c1-4-7-8-9-10-11-12-13-16(18)14-15-17(19-5-2)20-6-3/h17H,4-15H2,1-3H3 |
InChI-Schlüssel |
MVGCXWFGSMTEDA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC(=O)CCC(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


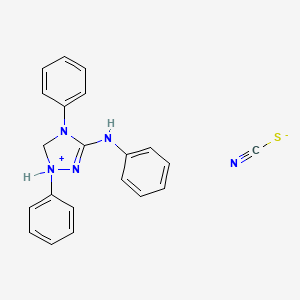
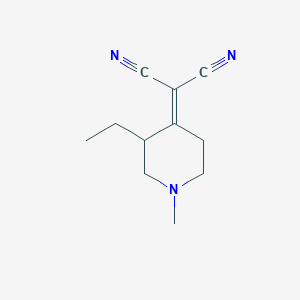
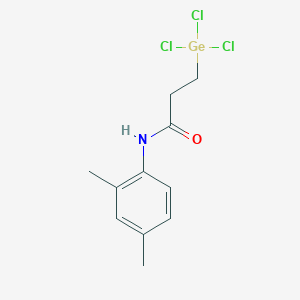
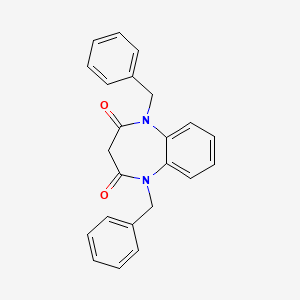
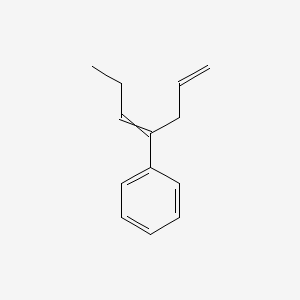
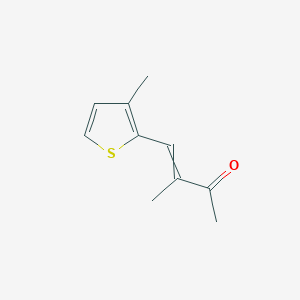
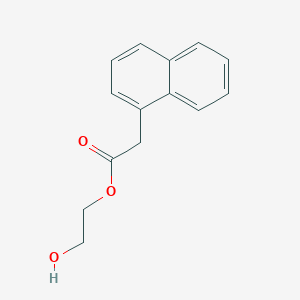
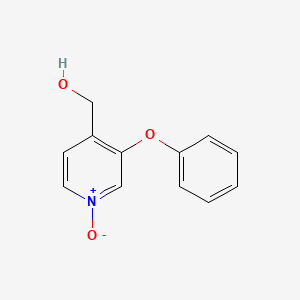
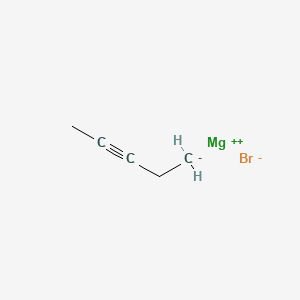
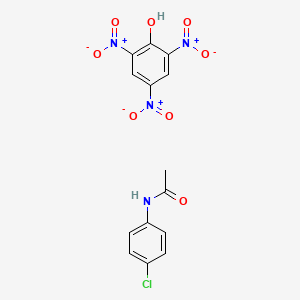
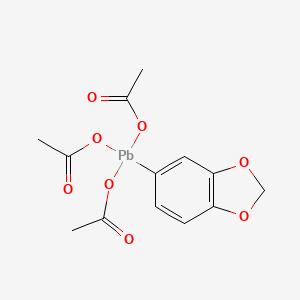
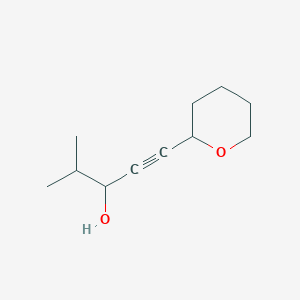
![5-Chloro-4-[(E)-(3-chlorophenyl)diazenyl]-1,3-diphenyl-1H-pyrazole](/img/structure/B14295538.png)
